c-Met-IN-16 is a small molecule compound identified as an inhibitor of the c-Met receptor, a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, survival, and motility. The c-Met receptor is activated by hepatocyte growth factor and is implicated in several cancers due to its overexpression or aberrant signaling pathways. c-Met-IN-16 has been developed to target this receptor specifically, aiming to suppress tumor growth and metastasis in c-Met-dependent cancers.
The development of c-Met-IN-16 stems from research focused on creating potent inhibitors of the c-Met signaling pathway. Initial studies synthesized various compounds based on triazolopyrazine and pyridoxazine scaffolds, leading to the identification of c-Met-IN-16 as a promising candidate for further investigation .
c-Met-IN-16 falls under the classification of small molecule inhibitors targeting receptor tyrosine kinases. Its primary focus is on inhibiting the activity of the c-Met receptor, which is crucial in cancer biology.
The synthesis of c-Met-IN-16 involves several key steps, primarily focusing on the development of triazolopyrazine derivatives. The synthesis process can be summarized as follows:
Technical details regarding the specific reagents and conditions used in each step are critical for replicating the synthesis and optimizing yields .
The molecular structure of c-Met-IN-16 features a triazolopyrazine core with various substituents that enhance its binding affinity for the c-Met receptor. The precise three-dimensional conformation can be determined using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy.
Key structural data includes:
c-Met-IN-16 undergoes several chemical reactions during its synthesis and when interacting with biological targets:
Technical details regarding reaction conditions, such as temperature and solvent systems, are essential for understanding its efficacy as an inhibitor .
The mechanism by which c-Met-IN-16 exerts its effects involves:
Data from in vitro assays demonstrate significant inhibition of cell growth in models expressing high levels of c-Met .
Relevant analyses include spectroscopic methods (e.g., UV-Vis, IR) to characterize these properties further .
c-Met-IN-16 has significant potential applications in scientific research and therapeutic development:
The mesenchymal-epithelial transition factor (c-MET) is a receptor tyrosine kinase encoded by the MET proto-oncogene, located on chromosome 7q31. Its sole ligand, hepatocyte growth factor, mediates activation through paracrine or autocrine mechanisms. Upon hepatocyte growth factor binding, c-MET undergoes dimerization and autophosphorylation at tyrosine residues Y1234/Y1235 in the kinase domain, followed by phosphorylation of Y1349/Y1356 in the carboxyl-terminal docking site. This creates multisubstrate docking sites that recruit adaptor proteins (e.g., growth factor receptor-bound protein 2, growth factor receptor-bound protein 2-associated-binding protein 1, phospholipase Cγ), activating downstream oncogenic pathways:
Dysregulation of c-MET signaling occurs through multiple mechanisms across solid tumors, driving invasive growth programs characterized by cell scattering, migration, and extracellular matrix invasion. Key oncogenic alterations include:
Table 1: Prevalence and Functional Impact of c-MET Dysregulation in Solid Tumors [1] [7] [8]
Tumor Type | Alteration Type | Prevalence (%) | Downstream Effects |
---|---|---|---|
Non-Small Cell Lung Carcinoma | MET Amplification | 1–5 | Increased migration, EGFR-TKI resistance |
Gastric Cancer | MET Amplification | 9–23 | Poor prognosis, invasion |
Non-Small Cell Lung Carcinoma | METex14 Skipping | 3–4 | Sustained kinase activation |
Hepatocellular Carcinoma | Protein Overexpression | 30–100 | Angiogenesis, metastasis |
Colorectal Cancer | MET Amplification | 9 (primary) to 89% (metastases) | Metastatic progression |
The hepatocyte growth factor/c-MET axis is a well-characterized resistance pathway to epidermal growth factor receptor-tyrosine kinase inhibitors. In epidermal growth factor receptor-mutant non-small cell lung carcinoma, MET amplification occurs in 5–21% of patients progressing on first-generation epidermal growth factor receptor-tyrosine kinase inhibitors (e.g., erlotinib, gefitinib). This amplification activates phosphoinositide 3-kinase signaling via Erb-B2 receptor tyrosine kinase 3 phosphorylation, bypassing inhibited epidermal growth factor receptor pathways [4] [10]. Additional resistance mechanisms include:
Table 2: c-MET-Mediated Resistance to Epidermal Growth Factor Receptor-Tyrosine Kinase Inhibitors in Non-Small Cell Lung Carcinoma [4] [10]
Resistance Mechanism | Frequency in EGFR-TKI-Resistant Tumors (%) | Key Molecular Events | Functional Consequence |
---|---|---|---|
MET Amplification | 5–21 | ERBB3/PI3K/AKT reactivation | Bypass of EGFR signaling |
Hepatocyte Growth Factor Overexpression | 35–50 | Ligand-dependent c-MET dimerization | Cell survival in hypoxic niches |
EGFR/c-MET Heterodimerization | 15–30 | Cross-phosphorylation of kinase domains | Sustained MAPK and STAT3 signaling |
Downstream Pathway Convergence | >80 | Shared RAS/PI3K effector activation | Reduced apoptotic response |
c-MET qualifies as a high-priority therapeutic target due to its dual role as a primary oncogenic driver and a mediator of acquired resistance. Biomarker-guided patient selection is critical for clinical efficacy:
The development of selective type Ib inhibitors (e.g., capmatinib, tepotinib) validates c-MET targeting, showing objective response rates of 40–68% in METex14-altered non-small cell lung carcinoma. These agents bind the active kinase conformation with high specificity, minimizing off-target effects [6]. c-MET inhibition also restores epidermal growth factor receptor-tyrosine kinase inhibitor sensitivity in MET-amplified/epidermal growth factor receptor-mutant models, supporting combination therapies [4] [10].
Table 3: Prevalence of Actionable c-MET Alterations Across Solid Tumors (AACR GENIE Database) [2] [5]
Tumor Type | METex14 Alterations (%) | MET Amplification (%) | Associated Biomarkers |
---|---|---|---|
Non-Small Cell Lung Carcinoma | 4 | 2 | None in high-level amplification |
Renal Cancers | 1.2 | 1.2 | VHL mutations |
Hepatobiliary Cancers | 0.4 | 1.2 | TP53 mutations |
Colorectal Cancer | 0 | 0.4 | KRAS/APC mutations |
Ovarian Cancer | 0.1 | 0.2 | BRCA1/2 alterations |
Structurally, c-MET inhibitors leverage fused [5,6]-bicyclic nitrogen-containing heterocyclic cores (e.g., pyridopyrimidinones, imidazopyridazines) to achieve potent adenosine triphosphate-competitive inhibition. These scaffolds optimize binding to the hinge region and hydrophobic pockets of c-MET, conferring selectivity over other kinases like AXL or RON [6]. This pharmacophore strategy underpins the design of next-generation inhibitors, including c-Met-In-16, to overcome acquired resistance mutations.
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0